TPT-260 dihydrochloride is a small molecule identified as a pharmacological chaperone of retromer, a protein complex involved in endosomal trafficking. [, ] While its precise source is not explicitly stated in the provided literature, its use primarily lies in preclinical research, particularly in the context of Alzheimer's disease (AD). [, ] TPT-260 dihydrochloride's role in scientific research revolves around its ability to stabilize retromer, enhancing its function and potentially mitigating endosomal dysfunction, a hallmark of AD. []
TPT-260 dihydrochloride acts as a pharmacological chaperone of retromer. [, ] Retromer plays a crucial role in endosomal trafficking, retrieving cargo proteins from endosomes and redirecting them to the trans-Golgi network or the plasma membrane. [, ] By binding to and stabilizing retromer, TPT-260 dihydrochloride enhances its trafficking function, preventing its degradation and promoting its assembly. [] This enhanced retromer activity can then potentially rescue endosomal trafficking defects associated with AD and other conditions. [, ]
The primary application of TPT-260 dihydrochloride in scientific research is in preclinical studies investigating Alzheimer's disease. [, ]
Alzheimer's Disease Research: TPT-260 dihydrochloride has demonstrated potential in correcting endosomal pathology induced by defects in the AD-associated gene SORL1. [] Studies using human induced pluripotent stem cell-derived cortical neurons with varying SORL1 genotypes showed that TPT-260 dihydrochloride treatment could partially rescue indicators of AD-related endosomal, amyloid, and Tau pathologies. [] These findings suggest a potential therapeutic avenue for modulating the SORL1-retromer pathway in AD. []
Retrograde Transport Modulation: Beyond its implications in AD, TPT-260 dihydrochloride's ability to enhance retromer function has broader implications for studying retrograde transport mechanisms. [] By promoting retromer-mediated trafficking, TPT-260 dihydrochloride can serve as a valuable tool to investigate the roles of retrograde transport in various cellular processes and disease states. []
Elucidating Detailed Mechanism: Further research is needed to fully understand the precise molecular mechanisms underlying TPT-260 dihydrochloride's interaction with retromer and its downstream effects on endosomal trafficking. [] This knowledge would be crucial for optimizing its therapeutic potential and identifying potential off-target effects.
Exploring Therapeutic Applications: Expanding preclinical studies to further investigate the efficacy of TPT-260 dihydrochloride in different AD models and exploring its potential in other neurological disorders characterized by endosomal dysfunction could pave the way for clinical trials. []
CAS No.: 38129-37-2
CAS No.: 7432-25-9
CAS No.: 142-17-6
CAS No.: 613-20-7
CAS No.: 990-73-8